
4-(4-BROMOBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-BROMOBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrol-2-one core, which is a versatile scaffold in drug design due to its ability to interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZOYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.
Introduction of the Bromobenzoyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the Fluorophenyl Group: This can be done via a Suzuki coupling reaction, where a boronic acid derivative of 3-fluorophenyl is coupled with the pyrrol-2-one core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: :
Eigenschaften
Molekularformel |
C19H15BrFNO4 |
|---|---|
Molekulargewicht |
420.2 g/mol |
IUPAC-Name |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15BrFNO4/c20-13-6-4-11(5-7-13)17(24)15-16(12-2-1-3-14(21)10-12)22(8-9-23)19(26)18(15)25/h1-7,10,16,23-24H,8-9H2/b17-15- |
InChI-Schlüssel |
SZRXURZGOKSLNG-ICFOKQHNSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO |
SMILES |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


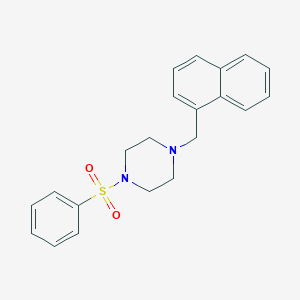
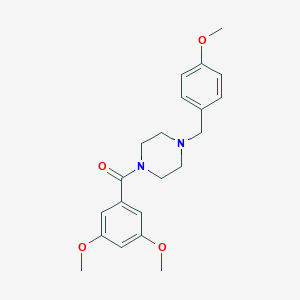
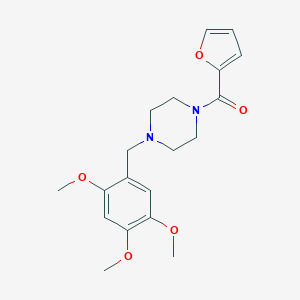
![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
methanone](/img/structure/B248757.png)
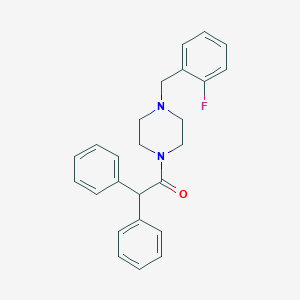
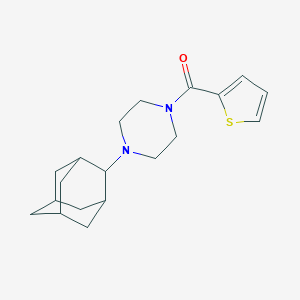
![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)
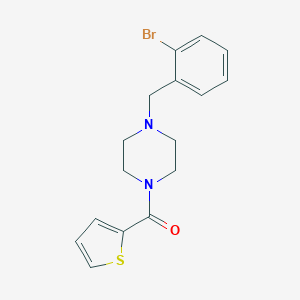

![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)
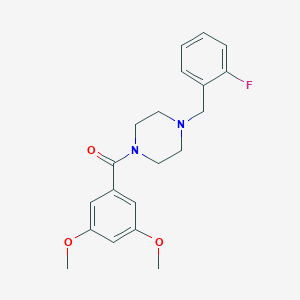
![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)
